tert-butyl 5-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
tert-Butyl 5-methyl-1H-pyrazole-3-carboxylate: is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of tert-butyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is encouraged to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
tert-Butyl 5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
- Methyl 5-tert-butyl-1H-pyrazole-3-carboxylate
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
tert-Butyl 5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
tert-butyl 5-methyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-7(11-10-6)8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11) |
InChI Key |
XODVIOZOMDRHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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